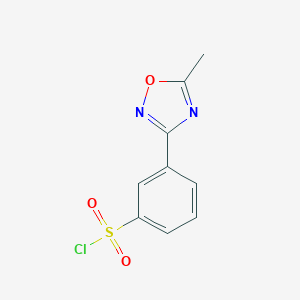

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O3S/c1-6-11-9(12-15-6)7-3-2-4-8(5-7)16(10,13)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMVPGZXUILSPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC(=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594506 | |

| Record name | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10185-62-3 | |

| Record name | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride

An In-depth Technical Guide to the Synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for this compound, a key intermediate in medicinal chemistry. Due to the limited availability of a direct, published synthetic protocol, this document provides a well-reasoned, two-step synthetic route commencing from the commercially available starting material, 3-cyanobenzenesulfonyl chloride. The proposed synthesis involves the formation of an N-hydroxy-3-(chlorosulfonyl)benzamidine intermediate, followed by cyclization with acetic anhydride to yield the target compound. This guide includes detailed, plausible experimental protocols, a summary of quantitative data from analogous reactions, and visualizations of the chemical pathway and experimental workflow to aid researchers in the practical synthesis of this valuable compound.

Introduction

The 1,2,4-oxadiazole moiety is a significant heterocycle in medicinal chemistry, often employed as a bioisosteric replacement for ester and amide functionalities. Its incorporation into drug candidates can enhance metabolic stability, improve pharmacokinetic properties, and provide a rigid scaffold for interacting with biological targets. The title compound, this compound, serves as a crucial building block for the synthesis of various biologically active molecules, particularly sulfonamide derivatives. This guide provides a comprehensive overview of a feasible synthetic approach, designed to be a practical resource for researchers in drug discovery and development.

Proposed Synthetic Pathway

The can be logically approached in two primary stages, starting from 3-cyanobenzenesulfonyl chloride:

-

Step 1: Synthesis of N'-hydroxy-3-(chlorosulfonyl)benzimidamide. This step involves the reaction of the nitrile group of 3-cyanobenzenesulfonyl chloride with hydroxylamine.

-

Step 2: Cyclization to form the 1,2,4-oxadiazole ring. The intermediate amidoxime is then reacted with an acetylating agent, such as acetic anhydride, to form the 5-methyl-1,2,4-oxadiazole ring through cyclocondensation.

The overall reaction scheme is presented below:

Figure 1: Proposed two-step synthesis of the target compound.

Experimental Protocols

The following are detailed, plausible experimental protocols for the proposed synthetic route. These are based on established methodologies for the formation of 1,2,4-oxadiazoles from nitriles.

Step 1: Synthesis of N'-hydroxy-3-(chlorosulfonyl)benzimidamide

Materials:

-

3-Cyanobenzenesulfonyl chloride

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

-

Ethanol or Methanol

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-cyanobenzenesulfonyl chloride (1.0 eq) in ethanol.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.2 eq) or triethylamine (1.2 eq) in a minimal amount of water and add it to the ethanolic solution of the starting material.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N'-hydroxy-3-(chlorosulfonyl)benzimidamide.

Step 2: Synthesis of this compound

Materials:

-

N'-hydroxy-3-(chlorosulfonyl)benzimidamide

-

Acetic anhydride

-

Pyridine (optional, as a catalyst)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

To a round-bottom flask containing N'-hydroxy-3-(chlorosulfonyl)benzimidamide (1.0 eq), add an excess of acetic anhydride (3-5 eq).

-

A catalytic amount of pyridine can be added to facilitate the reaction.

-

Heat the mixture to 100-120 °C and stir for several hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess acetic anhydride.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data

| Reaction Step | Reactants | Reagents & Conditions | Typical Yield (%) | Reference |

| Amidoxime Formation | Aryl Nitrile | NH₂OH·HCl, NaHCO₃, EtOH, Reflux | 70-90% | General Organic Chemistry Principles |

| Oxadiazole Formation | Amidoxime, Acetic Anhydride | Heat (100-140 °C) | 60-85% | [1][2] |

| Oxadiazole Formation | Amidoxime, Acyl Chloride | Pyridine, Room Temp. | 50-80% | [3] |

Visualizations

Chemical Reaction Pathway

References

An In-depth Technical Guide to 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of the research chemical 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, chemical synthesis, and drug development.

Chemical Identity and Physical Properties

This compound is a sulfonyl chloride derivative featuring a substituted oxadiazole ring system. This unique structural combination makes it a compound of interest for further chemical exploration and as a potential building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 10185-62-3 | [1] |

| Molecular Formula | C9H7ClN2O3S | [1] |

| Molecular Weight | 258.68 g/mol | [1] |

| Physical Form | Solid | |

| Boiling Point | 426.2 °C at 760 mmHg (for the 1,3,4-oxadiazol isomer) | |

| Melting Point | 56 °C (for the 1,3,4-oxadiazol isomer) |

Solubility: While specific solubility data for this compound is not detailed in the literature, sulfonyl chlorides, in general, are known to be soluble in a variety of organic solvents and insoluble in cold water.[2]

Spectral Data

Detailed experimental spectral data such as ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound are not widely published. Researchers working with this compound would need to perform their own spectral analysis for structural confirmation and purity assessment.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be inferred from general methods for the preparation of sulfonyl chlorides and oxadiazoles. A potential synthetic pathway is outlined below.

Proposed Synthetic Workflow

The synthesis could potentially proceed through the formation of the oxadiazole ring followed by chlorosulfonation of the benzene ring.

Caption: A potential synthetic route to the target compound.

General Experimental Considerations for Sulfonyl Chloride Synthesis

The final chlorination step to form the sulfonyl chloride can often be achieved using standard reagents such as chlorosulfonic acid or a combination of a sulfonic acid precursor with reagents like phosphorus pentachloride or thionyl chloride.[3][4] These reactions are typically performed under anhydrous conditions and may require heating.[3] Purification is often achieved by distillation under reduced pressure or crystallization.[3]

Reactivity and Potential Applications

Sulfonyl chlorides are versatile electrophilic reagents in organic synthesis. The primary reactivity of this compound is expected to be centered at the sulfonyl chloride group.

Reactions with Nucleophiles

This compound will readily react with various nucleophiles, such as amines and alcohols, to form the corresponding sulfonamides and sulfonate esters, respectively. These reactions are fundamental in medicinal chemistry for the synthesis of biologically active molecules.

Caption: Typical reactions of the title compound with nucleophiles.

Potential Biological Significance

While no specific biological activities for this compound have been reported, the oxadiazole and sulfonamide moieties are present in numerous biologically active compounds. Therefore, this molecule could serve as a valuable scaffold for the development of novel therapeutic agents.

Safety and Handling

This compound is classified as a corrosive substance. It is expected to cause severe skin burns and eye damage.[5] The compound is also moisture-sensitive and may react violently with water, liberating toxic gas.[5]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Handle under an inert atmosphere if possible.

-

Store in a tightly sealed container in a cool, dry place away from moisture.

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a chemical compound with potential for use in synthetic and medicinal chemistry. While comprehensive data on its physicochemical properties and a detailed synthesis protocol are not yet widely available, its structural motifs suggest it could be a valuable building block for the creation of novel molecules. Due to its corrosive and reactive nature, strict adherence to safety protocols is essential when handling this compound. Further research is warranted to fully characterize this molecule and explore its potential applications.

References

In-Depth Technical Guide: Structure Elucidation of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride, a key intermediate in medicinal chemistry and drug discovery programs. This document details the analytical methodologies and data interpretation required to confirm the chemical identity and purity of this compound.

Compound Identification

Chemical Name: this compound CAS Number: 10185-62-3[1][2] Molecular Formula: C₉H₇ClN₂O₃S[2] Molecular Weight: 258.68 g/mol [1]

Structural Representation:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties is presented in the table below. This data is crucial for handling, storage, and designing synthetic transformations.

| Property | Value | Reference |

| Physical Form | Solid | [1] |

| Boiling Point | 67-69 °C | [1] |

| Storage Temperature | Ambient | [1] |

Synthesis Pathway

A plausible synthetic route is the conversion of a corresponding aniline derivative via a diazotization reaction followed by a sulfonyl chloride formation. This is a common method for introducing a sulfonyl chloride group onto an aromatic ring. The 5-methyl-1,2,4-oxadiazole moiety would be constructed from a nitrile precursor.

Caption: Plausible synthetic pathways to the target compound.

Structure Elucidation Data (Hypothetical)

As specific experimental data is not publicly available, this section provides a hypothetical but representative dataset for the structure elucidation of this compound. These expected values are based on the analysis of similar structures and are intended to guide researchers in their analytical work.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | s | 1H | Ar-H (proton between the two substituents) |

| ~8.2 | d | 1H | Ar-H |

| ~8.0 | d | 1H | Ar-H |

| ~7.8 | t | 1H | Ar-H |

| 2.7 | s | 3H | -CH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=N (oxadiazole) |

| ~165 | C-O (oxadiazole) |

| ~145 | C-SO₂Cl |

| ~135 | C-Ar (quaternary) |

| ~133 | CH-Ar |

| ~131 | CH-Ar |

| ~129 | CH-Ar |

| ~127 | CH-Ar |

| ~12 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong absorptions corresponding to the sulfonyl chloride and oxadiazole functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1610 | Medium | C=N stretching (oxadiazole) |

| ~1380 | Strong | Asymmetric SO₂ stretching |

| ~1180 | Strong | Symmetric SO₂ stretching |

| ~800 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight and provide fragmentation patterns useful for structural confirmation.

| m/z | Interpretation |

| 258/260 | [M]⁺, isotopic pattern for one chlorine atom |

| 193 | [M - SO₂Cl]⁺ |

| 116 | [C₇H₄N₂O]⁺ |

Experimental Protocols (General)

The following are generalized experimental protocols that would be suitable for the synthesis and characterization of the title compound.

General Synthesis of a Substituted Benzenesulfonyl Chloride via Diazotization

-

Diazotization: The corresponding aniline derivative is dissolved in a suitable acidic solution (e.g., HCl/H₂O) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature.

-

Sulfonylation: The cold diazonium salt solution is added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a copper(I) chloride catalyst. The reaction is typically stirred at or below room temperature until nitrogen evolution ceases.

-

Work-up: The reaction mixture is poured into ice-water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with water and brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

General Procedure for 1,2,4-Oxadiazole Formation

-

Amidoxime Formation: A nitrile is reacted with hydroxylamine in the presence of a base (e.g., sodium bicarbonate or potassium carbonate) in a suitable solvent like ethanol or methanol.

-

Cyclization: The resulting amidoxime is then cyclized with an appropriate acylating agent (e.g., acetic anhydride for a 5-methyl-1,2,4-oxadiazole) at elevated temperatures.

-

Work-up and Purification: The reaction mixture is cooled and poured into water. The precipitated product is collected by filtration, washed with water, and can be further purified by recrystallization.

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for the complete structure elucidation and confirmation of this compound.

Caption: Workflow for synthesis, purification, and structural confirmation.

Conclusion

References

An In-depth Technical Guide to 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl Chloride: A Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride is a commercially available research chemical that belongs to a class of heterocyclic compounds with significant interest in medicinal chemistry. While detailed experimental data and biological studies on this specific molecule are not extensively available in peer-reviewed literature, its constituent parts—the 1,2,4-oxadiazole ring and the benzenesulfonyl chloride moiety—are well-established pharmacophores. This technical guide provides a comprehensive overview of the available information on this compound, plausible synthetic routes, and the broader context of its potential applications in drug discovery based on the known biological activities of structurally related molecules.

Chemical Identity and Physicochemical Properties

This compound is a solid, off-white to white substance.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 10185-62-3 | [2] |

| Molecular Formula | C₉H₇ClN₂O₃S | [1] |

| Molecular Weight | 258.68 g/mol | |

| Physical Form | Solid | [1] |

| Boiling Point | 67-69 °C | |

| IUPAC Name | This compound | |

| InChI Key | YPMVPGZXUILSPT-UHFFFAOYSA-N |

Potential Synthesis and Reactivity

General Synthetic Approach

The synthesis would likely involve a multi-step process, starting from a commercially available substituted benzene derivative. A common method for the formation of 1,2,4-oxadiazoles involves the cyclization of an O-acylated amidoxime. The benzenesulfonyl chloride moiety can be introduced via chlorosulfonation of the aromatic ring.

A potential, though unverified, synthetic workflow is presented below. Researchers should note that optimization of reaction conditions would be necessary.

Caption: A plausible, unverified synthetic pathway.

Key Reactions and Reactivity

The benzenesulfonyl chloride group is a reactive functional group that readily undergoes nucleophilic substitution. It can react with amines to form sulfonamides, with alcohols to form sulfonate esters, and with water to hydrolyze to the corresponding sulfonic acid. This reactivity makes it a valuable intermediate for creating a diverse library of compounds for biological screening.

Biological Context and Drug Development Potential

The 1,2,4-oxadiazole ring is a well-known bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[3] Benzenesulfonamides are a cornerstone of many therapeutic agents, exhibiting a wide range of biological activities. The combination of these two pharmacophores in this compound suggests its potential as a scaffold for the development of novel therapeutics.

Known Activities of Related Compounds

Derivatives of 1,2,4-oxadiazole and benzenesulfonamide have been investigated for a multitude of therapeutic applications, including:

-

Anticancer Agents: Many compounds incorporating these moieties have shown potent anticancer activity.[3]

-

Enzyme Inhibitors: This class of compounds has been explored as inhibitors for various enzymes, including kinases, proteases, and carbonic anhydrases. For instance, related sulfonamides are known to be effective carbonic anhydrase inhibitors.

-

Antimicrobial Agents: The structural motifs are present in a number of antibacterial and antifungal compounds.

-

Antiviral Activity: Recent studies have explored 1,2,4-oxadiazole derivatives as potential antiviral agents.[4]

Hypothetical Drug Discovery Workflow

Given its chemical structure, this compound can be utilized as a starting material in a drug discovery campaign. A generalized workflow for such a project is outlined below.

References

In-depth Technical Guide: 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride

Executive Summary

This document provides a technical overview of the available scientific information regarding the mechanism of action of the compound 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride (CAS Number: 10185-62-3). Following a comprehensive review of publicly accessible scientific literature and patent databases, it has been determined that there is no specific information available on the mechanism of action, biological targets, or quantitative biological activity data for this particular compound.

The compound is commercially available as a research chemical. However, published studies detailing its biological effects, signaling pathway interactions, or therapeutic potential are currently absent from the scientific record. This guide will summarize the limited available information on structurally related compounds to provide a broader context for researchers interested in this chemical scaffold. It is crucial to note that the biological activities of these related compounds cannot be directly extrapolated to this compound.

Compound Profile: this compound

This section presents the basic chemical information for the subject compound.

Chemical Structure

An In-depth Technical Guide on the Spectral Data of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectral data for the compound 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and spectral data of analogous structures. Furthermore, this guide outlines detailed experimental protocols for the synthesis of the title compound and the acquisition of its spectral data, offering a comprehensive resource for researchers working with this and related molecules.

Predicted Spectral Data

The following sections detail the predicted spectral characteristics of this compound. These predictions are derived from the analysis of its chemical structure, including the substituted benzene ring, the 1,2,4-oxadiazole heterocycle, and the sulfonyl chloride functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data are presented below.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.4 - 8.6 | Singlet (or Triplet, J ≈ 1.8 Hz) | 1H | Aromatic H, position 2 |

| ~8.2 - 8.4 | Doublet of Triplets | 1H | Aromatic H, position 4 or 6 |

| ~8.0 - 8.2 | Doublet of Triplets | 1H | Aromatic H, position 6 or 4 |

| ~7.7 - 7.9 | Triplet | 1H | Aromatic H, position 5 |

| ~2.7 | Singlet | 3H | Methyl (-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175 - 178 | C=N of oxadiazole |

| ~168 - 171 | C-O of oxadiazole |

| ~145 - 148 | Aromatic C-SO₂Cl |

| ~135 - 138 | Aromatic C-oxadiazole |

| ~133 - 135 | Aromatic CH |

| ~131 - 133 | Aromatic CH |

| ~129 - 131 | Aromatic CH |

| ~127 - 129 | Aromatic CH |

| ~11 - 13 | Methyl (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands are summarized below.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H | Stretching |

| 1600 - 1585, 1475 - 1425 | Aromatic C=C | Stretching |

| 1580 - 1550 | C=N (Oxadiazole) | Stretching |

| 1380 - 1360 | S=O | Asymmetric Stretching |

| 1190 - 1170 | S=O | Symmetric Stretching |

| 1100 - 1000 | C-O (Oxadiazole) | Stretching |

| 800 - 600 | S-Cl | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 258/260 | [M]⁺ | Molecular ion peak, showing isotopic pattern for Chlorine (³⁵Cl/³⁷Cl) |

| 223 | [M - Cl]⁺ | Loss of Chlorine radical |

| 194 | [M - SO₂]⁺ | Loss of sulfur dioxide |

| 159 | [M - SO₂Cl]⁺ | Loss of sulfonyl chloride group |

| 103 | [C₇H₃O]⁺ | Fragment of the benzenoyl moiety |

| 83 | [C₄H₅N₂O]⁺ | Fragment of the methyl-oxadiazole ring |

| 42 | [C₂H₂N]⁺ | Fragment from the oxadiazole ring |

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and spectral analysis of this compound.

Synthesis Workflow

A plausible synthetic route involves the conversion of 3-cyanobenzoic acid to an amidoxime, followed by cyclization with acetic anhydride to form the methyl-oxadiazole ring. The subsequent step is chlorosulfonylation of the aromatic ring.

Caption: Synthetic and characterization workflow for the target compound.

Protocol:

-

Synthesis of 3-(N'-hydroxycarbamimidoyl)benzoic acid: 3-Cyanobenzoic acid is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate in an alcoholic solvent. The reaction mixture is typically heated to reflux for several hours.

-

Synthesis of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid: The resulting amidoxime is cyclized by heating with acetic anhydride.

-

Synthesis of this compound: The purified 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid is treated with an excess of chlorosulfonic acid at low temperature (0-5 °C), followed by careful warming to room temperature. The reaction is quenched by pouring onto ice, and the product is extracted with a suitable organic solvent.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher.

-

¹H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Parameters: Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly on the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Acquisition: Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization Method: Utilize an appropriate ionization technique. Electron Ionization (EI) is suitable for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used for softer ionization to primarily observe the molecular ion.

-

Analysis: Introduce the sample into the mass spectrometer. For ESI, the sample is infused directly or via an LC system. For EI, a direct insertion probe is typically used.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Conclusion

This technical guide provides a foundational set of predicted spectral data and robust experimental protocols for this compound. While experimental verification is essential, the information presented herein serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the identification, characterization, and further investigation of this and structurally related compounds.

An In-depth Technical Guide to 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride: Commercial Availability, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride (CAS No: 10185-62-3). It is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development. This document details the commercial availability of the compound, outlines a plausible synthetic pathway with a detailed experimental protocol, and discusses its physicochemical properties and potential as a research chemical. Due to its recent emergence as a specialized chemical, information regarding its biological activity and associated signaling pathways is not yet publicly available. However, this guide provides a logical workflow for the characterization of such novel compounds.

Commercial Availability

This compound is available from several commercial suppliers as a research chemical. The table below summarizes the available information from a selection of vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | Catalog Number | Purity | Quantity | CAS Number |

| Pharmaffiliates | PA 27 0015322 | High Purity | Inquire | 10185-62-3 |

| Apollo Scientific | OR1362 | Technical Grade | Inquire | 10185-62-3 |

| Maybridge (Thermo Scientific) | CC39103DA | Technical Grade | 1 g | 10185-62-3 |

| Santa Cruz Biotechnology | sc-222339 | Technical Grade | Inquire | 10185-62-3 |

| 2A Biotech | 2A-0127771 | 96%+ | Inquire | 10185-62-3 |

| ABCR GmbH & Co. KG | 97% | 1 g | 10185-62-3 |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₇ClN₂O₃S | [1] |

| Molecular Weight | 258.68 g/mol | [1] |

| CAS Number | 10185-62-3 | [1] |

| Appearance | Solid | [2] |

| Boiling Point | 67-69 °C | [2] |

| Storage Temperature | 2-8°C (Refrigerator) | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 3-cyanobenzenesulfonyl chloride. The general strategy involves the formation of an amidoxime intermediate, followed by acylation and subsequent cyclization to form the 1,2,4-oxadiazole ring.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N'-Hydroxy-3-(chlorosulfonyl)benzimidamide

-

To a stirred solution of 3-cyanobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a solution of hydroxylamine hydrochloride (1.2 eq) and a base (e.g., sodium carbonate or triethylamine, 2.5 eq) in water.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude N'-hydroxy-3-(chlorosulfonyl)benzimidamide, which can be used in the next step without further purification.

Step 2: Synthesis of N'-(Acetyloxy)-3-(chlorosulfonyl)benzimidamide

-

The crude N'-hydroxy-3-(chlorosulfonyl)benzimidamide (1.0 eq) is dissolved in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

The solution is cooled to 0 °C in an ice bath.

-

A base, such as triethylamine or pyridine (1.5 eq), is added, followed by the dropwise addition of acetic anhydride (1.2 eq).

-

The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude O-acyl amidoxime.

Step 3: Synthesis of this compound

-

The crude N'-(acetyloxy)-3-(chlorosulfonyl)benzimidamide is dissolved in a high-boiling point solvent such as toluene or xylene.

-

The solution is heated to reflux for 6-12 hours to induce thermal cyclization. Alternatively, cyclization can be achieved at lower temperatures using a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO).

-

The reaction progress is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the final product, this compound.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information on the specific biological activity or the signaling pathways associated with this compound. The 1,2,4-oxadiazole moiety is a known pharmacophore present in various biologically active compounds, suggesting that this compound could be a valuable tool for screening in drug discovery programs.

Logical Workflow for Characterization of a Novel Compound

The following diagram illustrates a typical workflow for the initial characterization and biological screening of a novel chemical entity like this compound.

References

An In-depth Technical Guide to 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride: Safety, Handling, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and potential applications of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride. The content is curated for professionals in chemical research and drug development who may utilize this compound as a key intermediate in the synthesis of novel therapeutic agents.

Chemical and Physical Properties

This compound is a reactive compound, primarily used as a building block in medicinal chemistry. Its properties are summarized below. It is important to note that some discrepancies in reported physical properties exist, which is common for technical grade materials.

| Property | Value |

| Molecular Formula | C₉H₇ClN₂O₃S |

| Molecular Weight | 258.68 g/mol [1] |

| CAS Number | 10185-62-3 |

| Appearance | Not available (likely a solid) |

| Melting Point | 56°C |

| Boiling Point | 426.2°C at 760 mmHg |

| Density | 1.462 g/cm³ |

| Flash Point | 211.6°C |

| LogP | 3.0533 |

Safety and Handling

This compound is classified as hazardous and requires strict safety protocols. The primary hazards are its corrosive nature and high reactivity, particularly with water.

Hazard Identification

GHS Hazard Statements:

-

Causes severe skin burns and eye damage.[2]

-

Causes serious eye damage.[2]

-

Contact with water liberates toxic gas.[2]

-

Reacts violently with water.[2]

Hazard Codes:

-

C: Corrosive

Risk Phrases:

-

R34: Causes burns.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound. The following diagram outlines a general decision-making process for selecting appropriate PPE.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.

-

Skin Contact: Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Get medical aid immediately.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Store protected from moisture.

-

Disposal: Dispose of in a manner consistent with federal, state, and local regulations.

Reactivity Profile

The key feature of this compound's reactivity is the sulfonyl chloride group, which is highly susceptible to nucleophilic attack. Its reaction with water is violent and produces toxic gas, likely hydrogen chloride and sulfur oxides.

Incompatible Materials:

-

Strong oxidizing agents

-

Water and moisture

-

Strong bases

Hazardous Decomposition Products:

-

Hydrogen chloride

-

Chlorine

-

Nitrogen oxides

-

Carbon monoxide

-

Oxides of sulfur

-

Carbon dioxide

Synthetic Applications and Experimental Protocols

The primary application of this compound is as an intermediate in the synthesis of sulfonamides. The 1,2,4-oxadiazole moiety is a common feature in medicinal chemistry, known to be a bioisostere for esters and amides and can be found in various biologically active molecules. For instance, related benzenesulfonamide derivatives have been investigated for their anticancer and carbonic anhydrase inhibitory activities.

General Experimental Protocol: Synthesis of N-Aryl-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamides

This representative protocol illustrates the likely use of the title compound in a laboratory setting.

Methodology:

-

Reaction Setup: To a solution of a primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon), add a suitable base such as pyridine or triethylamine (1.2 equivalents).

-

Addition of Sulfonyl Chloride: Cool the reaction mixture to 0°C. Add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise over 15-30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of water or dilute aqueous acid (e.g., 1M HCl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

-

Characterization: The structure and purity of the final sulfonamide product would be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Analytical Characterization

While specific spectra for the title compound are not publicly available, researchers synthesizing or using this compound should expect to characterize it and its derivatives using a standard suite of analytical methods.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the benzenesulfonyl ring would appear as complex multiplets in the aromatic region (approx. 7.5-8.5 ppm). A singlet corresponding to the methyl group on the oxadiazole ring would be observed in the aliphatic region (approx. 2.5-3.0 ppm). |

| ¹³C NMR | Aromatic carbons would be observed in the 120-150 ppm range. The carbons of the oxadiazole ring would appear at lower field (approx. 160-175 ppm). The methyl carbon would be seen at high field (approx. 10-20 ppm). |

| IR Spectroscopy | Characteristic strong absorptions for the sulfonyl chloride group (S=O stretches) would be expected around 1370 cm⁻¹ and 1180 cm⁻¹. C=N stretching of the oxadiazole ring would be observed in the 1600-1650 cm⁻¹ region. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ should be observable, along with characteristic isotopic patterns for chlorine. Fragmentation patterns would likely involve the loss of SO₂Cl. |

This guide is intended to provide a summary of the available information on this compound. All laboratory work should be conducted by trained professionals with a thorough understanding of the hazards involved and with appropriate safety measures in place. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.

References

A Comprehensive Technical Review of 1,2,4-Oxadiazole Containing Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 1,2,4-oxadiazole containing sulfonyl chlorides, pivotal intermediates in the synthesis of a wide array of biologically active sulfonamides. This document details their synthesis, chemical properties, and the biological applications of their derivatives, with a focus on quantitative data and detailed experimental methodologies.

Introduction to 1,2,4-Oxadiazoles and Sulfonyl Chlorides

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties, including its role as a bioisostere for amide and ester groups. This bioisosterism can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates. When coupled with a sulfonyl chloride moiety, the resulting scaffold becomes a versatile building block for the synthesis of sulfonamide libraries, which are known to exhibit a broad spectrum of pharmacological activities.

Synthesis of 1,2,4-Oxadiazole Containing Sulfonyl Chlorides

General Synthetic Approach

A plausible and commonly employed route for the synthesis of a 1,2,4-oxadiazole phenylsulfonyl chloride is outlined below. This involves the initial formation of the 1,2,4-oxadiazole ring, followed by the introduction of the sulfonyl chloride group onto the appended phenyl ring.

Detailed Experimental Protocol: Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride

The following protocol for the synthesis of the isomeric 1,3,4-oxadiazole sulfonyl chloride provides a detailed and practical example of the chemical transformations involved.[1]

Step 1: Synthesis of 4-(2-acetylhydrazine-1-carbonyl)-benzenesulfonamide

To a flask containing 0.5 g of 4-sulfamoylbenzoic acid hydrazide and 0.42 g of potassium carbonate, 1 mL of N,N-dimethylacetamide is added. The mixture is stirred for 5 minutes at room temperature. The flask is then cooled in an ice bath for 5 minutes. A calculated amount of acetyl chloride is added dropwise over 3-5 minutes. The reaction mixture is stirred at room temperature for 5 hours. The solvent is then evaporated at 80°C, and 15 mL of purified water is added to the residue. The mixture is acidified with hydrochloric acid. The resulting precipitate is filtered, washed with water, and dried to yield 4-(2-acetylhydrazine-1-carbonyl)-benzenesulfonamide as a white powder.[1]

-

Yield: 68%[1]

Step 2: Synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride

To the 4-(2-acetylhydrazine-1-carbonyl)-benzenesulfonamide from the previous step, 10 equivalents of phosphorus oxychloride are added. The reaction mixture is heated at 105-110°C for 12 hours. After the reaction is complete, the excess phosphorus oxychloride is distilled off under vacuum. The oily residue is then poured onto ice and the resulting suspension is stirred for 2 hours. The precipitate is filtered and washed with cold water to give the final product.[1]

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of the exemplary 1,3,4-oxadiazole containing sulfonyl chloride and its intermediate.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR) | Reference |

| 4-(2-acetylhydrazine-1-carbonyl)-benzenesulfonamide | C₉H₁₁N₃O₄S | 257.27 | 68 | - | - | [1] |

| 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride | C₉H₇ClN₂O₃S | 274.69 | 50-53 | - | ¹H NMR (CDCl₃): δ 8.21 (d, J = 7.4 Hz, 2H), 8.04 (d, J = 7.4 Hz, 2H), 2.65 (s, 3H). | [1] |

Reactivity and Applications

1,2,4-Oxadiazole containing sulfonyl chlorides are highly reactive electrophiles, primarily used for the synthesis of sulfonamides through reaction with primary or secondary amines. This reaction is a cornerstone of medicinal chemistry for generating libraries of compounds for biological screening.

The resulting 1,2,4-oxadiazole-based sulfonamides have been investigated for a wide range of biological activities, including but not limited to:

-

Anticancer agents: By targeting various enzymes and signaling pathways involved in cancer progression.

-

Antimicrobial agents: Showing efficacy against a range of bacteria and fungi.

-

Carbonic anhydrase inhibitors: A well-established target for diuretics and anti-glaucoma agents.

Conclusion

1,2,4-Oxadiazole containing sulfonyl chlorides represent a valuable class of synthetic intermediates for the development of novel therapeutic agents. While direct and detailed synthetic protocols for these specific compounds are sparse in the literature, the provided example for the isomeric 1,3,4-oxadiazole, along with general synthetic strategies, offers a robust framework for their preparation. The versatility of the sulfonyl chloride group allows for the facile generation of diverse sulfonamide libraries, making this scaffold a continued area of interest for drug discovery and development. Further research into the direct and efficient synthesis of these building blocks will undoubtedly accelerate the exploration of their therapeutic potential.

References

An In-depth Technical Guide on 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride: Synthesis, Properties, and Potential Applications

Disclaimer: Publicly available scientific literature and patent databases lack specific information regarding the detailed discovery, historical development, and biological applications of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride (CAS Number: 10185-62-3). This guide, therefore, provides a comprehensive overview based on established synthetic methodologies for structurally related compounds and the known significance of its constituent chemical moieties in medicinal chemistry.

Introduction

This compound is a niche chemical compound that, while commercially available from several suppliers, is not extensively documented in peer-reviewed scientific journals.[1] Its structure, featuring a 1,2,4-oxadiazole ring linked to a benzenesulfonyl chloride group, suggests its primary utility as a reactive intermediate in the synthesis of more complex molecules, particularly for pharmaceutical and agrochemical research. The sulfonyl chloride group is a versatile functional group for introducing the substituted phenyl-oxadiazole scaffold into molecules containing nucleophilic groups such as amines, alcohols, and phenols.

Physicochemical and Safety Data

A summary of the available physical and chemical properties, as well as safety information, is presented in Table 1. This data is aggregated from various chemical supplier databases.

| Property | Value | Reference(s) |

| CAS Number | 10185-62-3 | [1][2] |

| Molecular Formula | C₉H₇ClN₂O₃S | [3] |

| Molecular Weight | 258.68 g/mol | [2][3] |

| Physical Form | Solid | [2] |

| Boiling Point | 67-69 °C | [2] |

| InChI Key | YPMVPGZXUILSPT-UHFFFAOYSA-N | [2][3] |

| Hazard Statements | Causes severe skin burns and eye damage. Contact with water liberates toxic gas. | [3] |

Postulated Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain, a plausible synthetic route can be devised based on well-established organic chemistry principles for the formation of the 1,2,4-oxadiazole ring and the synthesis of benzenesulfonyl chlorides. The proposed pathway involves two key stages: the formation of the 3-aryl-1,2,4-oxadiazole core, followed by the introduction of the sulfonyl chloride group.

Stage 1: Synthesis of 3-(3-aminophenyl)-5-methyl-1,2,4-oxadiazole

The 1,2,4-oxadiazole ring is typically synthesized via the cyclization of an N-acylamidoxime. In this proposed route, 3-aminobenzonitrile would be converted to the corresponding amidoxime, which is then acylated and cyclized.

-

Step 1a: Synthesis of 3-aminobenzamidoxime. 3-aminobenzonitrile is reacted with hydroxylamine in the presence of a base such as sodium bicarbonate.

-

Step 1b: Acylation of 3-aminobenzamidoxime. The resulting amidoxime is acylated with acetic anhydride or acetyl chloride.

-

Step 1c: Cyclization to form the oxadiazole ring. The acylated amidoxime is heated, often in the presence of a dehydrating agent or a base, to induce cyclization and form 3-(3-aminophenyl)-5-methyl-1,2,4-oxadiazole.

Stage 2: Synthesis of this compound

The introduction of the sulfonyl chloride group can be achieved via a Sandmeyer-type reaction starting from the aniline derivative synthesized in Stage 1.

-

Step 2a: Diazotization. The amino group of 3-(3-aminophenyl)-5-methyl-1,2,4-oxadiazole is converted to a diazonium salt using sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures.

-

Step 2b: Sulfonyl chloride formation. The diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) in the presence of a copper(I) or copper(II) chloride catalyst. This results in the formation of the desired this compound.

An alternative approach for the synthesis of benzenesulfonyl chlorides involves the direct chlorosulfonation of the aromatic ring. However, this method may be less suitable for this particular molecule due to the potential for side reactions on the oxadiazole ring under the harsh conditions of chlorosulfonation.

Potential Applications in Drug Discovery

While no specific biological activity has been reported for this compound itself, its structural components are prevalent in many biologically active molecules.

-

1,2,4-Oxadiazole Scaffold: The 1,2,4-oxadiazole ring is considered a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties. This heterocycle is found in a variety of therapeutic agents with diverse activities, including anti-inflammatory, antiviral, and anticancer properties.

-

Benzenesulfonamide Moiety: The benzenesulfonamide group is a key pharmacophore in a wide range of drugs, most notably in carbonic anhydrase inhibitors, diuretics, and antibacterial sulfonamides. The synthesis of sulfonamides from sulfonyl chlorides is a fundamental transformation in medicinal chemistry.

Given these characteristics, this compound is a valuable building block for the synthesis of novel compounds for high-throughput screening in drug discovery programs. The combination of the metabolically stable oxadiazole ring and the pharmacologically significant benzenesulfonamide group makes it an attractive starting material for the development of new therapeutic agents. For instance, a related compound, 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide, has been investigated as a selective carbonic anhydrase II inhibitor.[4]

Conclusion

This compound is a chemical intermediate with significant potential in the field of medicinal chemistry. While its own discovery and history are not well-documented, its structure allows for the straightforward synthesis of a diverse range of sulfonamide and sulfonate ester derivatives. The proven importance of the 1,2,4-oxadiazole and benzenesulfonamide moieties in drug design suggests that this compound is a valuable tool for researchers aiming to develop novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulphonyl chloride | 10185-62-3 [sigmaaldrich.com]

- 3. This compound, Tech., Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

Theoretical and Experimental Framework for the Analysis of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical and experimental framework for the characterization of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride. Given the limited availability of specific data for this compound, this document serves as a roadmap for future research, detailing proposed computational calculations, synthetic and analytical methodologies, and potential biological investigations. The protocols and theoretical models are based on established practices for analogous sulfonamide-containing heterocyclic compounds. This guide is intended to provide researchers with the necessary tools to thoroughly investigate the physicochemical properties and potential therapeutic applications of this molecule.

Introduction

This compound is an organic compound featuring a benzenesulfonyl chloride moiety attached to a methyl-substituted oxadiazole ring.[1] While specific research on this particular molecule is not extensively published, its structural motifs are of significant interest in medicinal chemistry. The sulfonyl chloride group is a versatile reactive handle for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. Furthermore, the 1,2,4-oxadiazole ring is a known bioisostere for esters and amides, often contributing to improved metabolic stability and pharmacokinetic properties of drug candidates.

This guide presents a structured approach to elucidating the key characteristics of this compound through a combination of in silico theoretical calculations and in vitro experimental protocols.

Theoretical Calculations

To understand the intrinsic properties of this compound, a series of quantum chemical calculations are proposed. Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for molecules of this size.

Computational Methodology

A suggested workflow for the theoretical calculations is outlined below. The primary objective is to predict the molecular geometry, electronic properties, and reactivity of the title compound.

Caption: Proposed workflow for theoretical calculations.

Calculated Molecular Properties

The following table summarizes the key quantitative data that would be obtained from the proposed DFT calculations.

| Property | Computational Method | Basis Set | Description | Significance |

| Optimized Molecular Geometry | DFT (e.g., B3LYP) | 6-311G(d,p) | Bond lengths, bond angles, and dihedral angles of the lowest energy conformation. | Provides insight into the 3D structure and steric hindrance. |

| Thermodynamic Properties | DFT (e.g., B3LYP) | 6-311G(d,p) | Enthalpy, Gibbs free energy, and entropy. | Assesses the thermodynamic stability of the molecule. |

| Vibrational Frequencies | DFT (e.g., B3LYP) | 6-311G(d,p) | Calculated IR spectrum. | Confirms the structure is a true minimum on the potential energy surface and allows for comparison with experimental IR data. |

| Frontier Molecular Orbitals | DFT (e.g., B3LYP) | 6-311G(d,p) | Energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | The HOMO-LUMO gap is an indicator of chemical reactivity and stability. |

| Electrostatic Potential (ESP) Map | DFT (e.g., B3LYP) | 6-311G(d,p) | Visualization of the charge distribution on the molecular surface. | Identifies electrophilic and nucleophilic sites, crucial for predicting reaction mechanisms. |

| Reactivity Descriptors | Conceptual DFT | 6-311G(d,p) | Fukui functions, global and local electrophilicity and nucleophilicity indices. | Quantifies the reactivity of different atomic sites within the molecule. |

Experimental Protocols

The following sections detail the proposed experimental methodologies for the synthesis, purification, and characterization of this compound.

Synthesis

A plausible synthetic route, based on established methods for similar compounds, is the chlorosulfonation of a precursor molecule.

Caption: A potential synthetic route for the target compound.

Protocol for Chlorosulfonation:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the starting material, 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzene.

-

Cooling: Cool the flask to 0-5 °C using an ice bath.

-

Reagent Addition: Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing: Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.

| Technique | Parameter to be Determined | Expected Observations |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C chemical shifts, coupling constants. | Signals corresponding to the aromatic, methyl, and oxadiazole protons and carbons. |

| Mass Spectrometry (MS) | Molecular ion peak (m/z). | A peak corresponding to the molecular weight of the compound (258.68 g/mol ).[2] |

| Infrared (IR) Spectroscopy | Characteristic vibrational frequencies. | Stretching frequencies for S=O (sulfonyl), C=N (oxadiazole), and aromatic C-H bonds. |

| Melting Point | Melting point range. | A sharp melting point range indicates high purity. A reported melting point is 56°C.[2] |

| Elemental Analysis | Percentage composition of C, H, N, S. | The experimental percentages should match the calculated values for the molecular formula C₉H₇ClN₂O₃S. |

Potential Biological Significance and Signaling Pathways

While the biological activity of this compound is not yet reported, its structural similarity to known carbonic anhydrase inhibitors, such as 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide (ODASA), suggests a potential for similar activity.[3][4][5] Carbonic anhydrases are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and edema.

The sulfonyl chloride itself is a reactive intermediate. Its primary biological relevance would be as a precursor for a library of sulfonamide derivatives. These derivatives could then be screened for biological activity.

Caption: Proposed workflow for biological evaluation.

Conclusion

This technical guide provides a comprehensive theoretical and experimental blueprint for the investigation of this compound. By following the proposed computational, synthetic, and analytical protocols, researchers can systematically elucidate the fundamental properties of this compound. The outlined strategies will enable a thorough understanding of its chemical behavior and pave the way for exploring its potential applications in drug discovery and development, particularly as a precursor for novel sulfonamide-based therapeutic agents. The successful execution of these studies will contribute valuable data to the scientific community and potentially unlock new avenues for medicinal chemistry research.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. molbase.com [molbase.com]

- 3. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 4. dspace.bsuedu.ru [dspace.bsuedu.ru]

- 5. cyberleninka.ru [cyberleninka.ru]

Methodological & Application

Application Notes and Protocols for 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride in Medicinal Chemistry

Disclaimer: To date, specific medicinal chemistry applications for 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride have not been extensively reported in peer-reviewed literature. However, based on the known biological activities of structurally related benzenesulfonyl chloride and oxadiazole derivatives, this compound is a promising candidate for the development of novel inhibitors for various enzymatic targets.

This document outlines potential applications and detailed experimental protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound. The following sections are based on the activities of analogous compounds and serve as a guide for initiating research in these areas.

Proposed Application 1: Inhibition of Phosphoglycerate Mutase 1 (PGAM1) for Cancer Therapy

The benzenesulfonyl chloride moiety is a key pharmacophore in a number of potent enzyme inhibitors. Structurally similar compounds have demonstrated significant inhibitory activity against phosphoglycerate mutase 1 (PGAM1), a key enzyme in the glycolytic pathway.[1] PGAM1 is upregulated in various cancers, and its inhibition represents a promising strategy for cancer therapy by disrupting tumor cell metabolism.[1]

Signaling Pathway

Quantitative Data from Analogous Compounds

The following table summarizes the inhibitory activity of benzenesulfonyl chloride-substituted evodiamine derivatives against PGAM1 and various cancer cell lines.[1] This data can serve as a benchmark for evaluating the potential efficacy of this compound derivatives.

| Compound | Target | IC50 (µM) | Cell Line | IC50 (µM) |

| Compound 11 | PGAM1 | 0.062 | H460 | >40 |

| Compound 34 | PGAM1 | 0.059 | H460 | 11.2 |

| PGMI-004A (Control) | PGAM1 | 0.052 | H460 | 31.1 |

| Compound 9 | - | - | H460 | 9.1 |

| Compound 18 | - | - | H460 | 10.5 |

| Compound 28 | - | - | H460 | 9.5 |

Experimental Protocols

Derivatives of this compound can be synthesized by reacting it with various amine-containing scaffolds. For example, sulfonylation of an amino-functionalized core molecule can be achieved as follows:

-

Dissolve the amine-containing scaffold in a suitable aprotic solvent (e.g., dichloromethane, DMF).

-

Add an appropriate base (e.g., triethylamine, pyridine) to the solution.

-

Add a solution of this compound in the same solvent dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

The inhibitory activity against PGAM1 can be assessed using a coupled enzyme assay.

-

Recombinantly express and purify human PGAM1.

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ADP, NADH, lactate dehydrogenase, and pyruvate kinase.

-

Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture.

-

Initiate the reaction by adding the substrate, 3-phosphoglycerate.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the initial reaction rates and determine the IC50 values by fitting the data to a dose-response curve.

The cytotoxic effects on cancer cells can be evaluated using an MTT assay.

-

Seed cancer cells (e.g., H460, PC9) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and determine the IC50 values.

Proposed Application 2: Inhibition of Carbonic Anhydrase II for Glaucoma Treatment

Sulfonamide-based compounds are classic inhibitors of carbonic anhydrases (CAs). A structurally related compound, 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide, has been identified as a selective inhibitor of carbonic anhydrase II (CAII).[2][3] Inhibition of CAII in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure, a key factor in glaucoma.

Experimental Workflow

Quantitative Data from Analogous Compounds

The following table presents the inhibitory activity of a related oxadiazole benzenesulfonamide against various human carbonic anhydrase isozymes.

| Compound | Target | Ki (nM) |

| 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide | hCA I | 250 |

| hCA II | 25 | |

| hCA IX | 30 | |

| hCA XII | 4.5 | |

| Acetazolamide (Control) | hCA I | 250 |

| hCA II | 12 | |

| hCA IX | 25 | |

| hCA XII | 5.7 |

Data is illustrative and based on the general inhibitory profile of sulfonamides against CAs.

Experimental Protocols

-

Bubble ammonia gas through a solution of this compound in a suitable solvent like THF or dioxane at 0°C.

-

Alternatively, react the sulfonyl chloride with an aqueous solution of ammonium hydroxide.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Isolate the product by filtration or extraction.

-

Purify the resulting sulfonamide by recrystallization or column chromatography.

The inhibitory potency against different CA isozymes can be determined by measuring the inhibition of the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA).

-

Recombinantly express and purify the desired human CA isozymes (e.g., hCA I, II, IX, XII).

-

Prepare a solution of the CA isozyme in a suitable buffer (e.g., Tris-HCl).

-

Add varying concentrations of the synthesized sulfonamide inhibitor.

-

Initiate the reaction by adding a solution of NPA in acetonitrile.

-

Monitor the formation of 4-nitrophenolate by measuring the increase in absorbance at 400 nm.

-

Calculate the enzymatic activity and determine the Ki values using the Cheng-Prusoff equation.

Proposed Application 3: Inhibition of Monoamine Oxidase B (MAO-B) for Neurodegenerative Diseases

Derivatives of 1,2,4-oxadiazole have been shown to be potent and selective inhibitors of monoamine oxidase B (MAO-B).[4] MAO-B is a key enzyme in the metabolism of dopamine in the brain, and its inhibition can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease.

Logical Relationship Diagram

Quantitative Data from Analogous Compounds

A study on 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole demonstrated its potent and selective inhibition of MAO-B.[4]

| Compound | Target | IC50 (µM) |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B | 0.036 |

| MAO-A | 150 |

Experimental Protocols

Novel potential MAO-B inhibitors can be synthesized by reacting this compound with various nucleophiles to generate a library of sulfonamide or sulfonate ester derivatives.

The inhibitory activity against MAO-A and MAO-B can be determined using a fluorometric assay.

-

Use commercially available recombinant human MAO-A and MAO-B.

-

Prepare a reaction mixture containing the enzyme, a suitable buffer, and varying concentrations of the test compound.

-

Pre-incubate the enzyme with the inhibitor.

-

Initiate the reaction by adding a non-fluorescent substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a detection reagent (e.g., horseradish peroxidase and Amplex Red).

-

Monitor the increase in fluorescence over time.

-

Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

References

- 1. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 2. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 3. dspace.bsuedu.ru [dspace.bsuedu.ru]

- 4. mdpi.com [mdpi.com]

protocol for sulfonamide synthesis using 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of sulfonamides utilizing 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride as a key intermediate. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] The protocol described herein is a general and efficient method for the coupling of primary or secondary amines with the specified sulfonyl chloride to generate a diverse library of novel sulfonamide candidates for drug discovery and development.

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, with applications ranging from antibacterial agents to diuretics and anticonvulsants.[1][2] The synthesis of novel sulfonamide derivatives is a continuous effort in the pursuit of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. The most common and straightforward method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[4][5][6] This reaction is typically high-yielding and tolerates a wide variety of functional groups.

This application note details a robust protocol for the synthesis of sulfonamides using this compound, a commercially available building block.[7][8] The inclusion of the 5-methyl-1,2,4-oxadiazole moiety provides a unique structural motif that can be explored for its impact on biological activity.

General Reaction Scheme

The synthesis of sulfonamides from this compound and an amine proceeds via a nucleophilic substitution reaction at the sulfonyl group.

References

- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. cbijournal.com [cbijournal.com]

- 6. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. labware-shop.com [labware-shop.com]

Application Notes and Protocols: 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl Chloride as a Versatile Precursor for Chemical Probe Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride is a reactive chemical intermediate rather than a direct-acting chemical probe. Its high reactivity, particularly its violent reaction with water, makes it unsuitable for direct application in most biological assays.[1][2] However, its utility in chemical biology and drug discovery lies in its role as a versatile electrophilic building block. This compound is primarily used to synthesize libraries of more stable, biologically active molecules, such as sulfonamides, by reacting it with various nucleophiles. These resulting sulfonamide derivatives can then be screened for activity against a range of biological targets and developed into potent and selective chemical probes.

Structurally related compounds, specifically isomers containing the 1,3,4-oxadiazole ring system, have been investigated as inhibitors of carbonic anhydrase II, an enzyme implicated in conditions like glaucoma.[3][4][5] This suggests that derivatives of this compound are promising candidates for the development of novel carbonic anhydrase inhibitors.

These application notes provide a framework for utilizing this sulfonyl chloride as a precursor to generate a library of potential chemical probes, with a hypothetical focus on carbonic anhydrase inhibition.

Physicochemical Properties and Safety Information